Fmoc-N-Methyl-D-Phenylalanine(3-carbamoyl)-Hydroxyl is a modified amino acid that plays a significant role in peptide synthesis. The compound features a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in solid-phase peptide synthesis due to its stability and ease of removal. This specific derivative includes a methyl group on the nitrogen atom and a carbamoyl group at the 3-position of the phenyl ring, contributing to its unique properties and functionalities.
The synthesis of Fmoc-N-Methyl-D-Phenylalanine(3-carbamoyl)-Hydroxyl can be traced to advancements in peptide chemistry, particularly through the work of researchers focusing on protecting group strategies and solid-phase synthesis techniques. The Fmoc group was first introduced in the 1960s and has since become a staple in peptide synthesis methodologies due to its favorable characteristics .
Fmoc-N-Methyl-D-Phenylalanine(3-carbamoyl)-Hydroxyl is classified as an amino acid derivative. Its chemical formula is , indicating it contains carbon, hydrogen, nitrogen, and oxygen atoms, which are typical for organic compounds involved in biological processes.
The synthesis of Fmoc-N-Methyl-D-Phenylalanine(3-carbamoyl)-Hydroxyl typically involves several key steps:
The reactions are generally conducted under controlled conditions using solvents like N,N-dimethylformamide (DMF) or dichloromethane, which facilitate the solubility and reactivity of the reagents involved. The use of solid-phase peptide synthesis techniques allows for efficient coupling reactions and purification processes .
The molecular structure of Fmoc-N-Methyl-D-Phenylalanine(3-carbamoyl)-Hydroxyl can be represented as follows:
The compound's structural data can be accessed through databases such as PubChem, which provides detailed information regarding its chemical properties and molecular interactions .
Fmoc-N-Methyl-D-Phenylalanine(3-carbamoyl)-Hydroxyl participates in various chemical reactions, primarily within peptide synthesis:
The efficiency of these reactions can be influenced by factors such as solvent choice, temperature, and concentration of reactants. The use of polar solvents generally enhances reaction rates for deprotection .
The mechanism by which Fmoc-N-Methyl-D-Phenylalanine(3-carbamoyl)-Hydroxyl acts in peptide synthesis involves:
Kinetic studies indicate that deprotection occurs rapidly in polar solvents, making it suitable for high-throughput peptide synthesis applications .
Fmoc-N-Methyl-D-Phenylalanine(3-carbamoyl)-Hydroxyl finds applications primarily in:
N-methylation of the peptide backbone—exemplified here by the N-Me modification—induces profound conformational and pharmacological effects. By replacing the amide N-H bond with an N-CH₃ group, this modification eliminates a hydrogen bond donor, thereby disrupting secondary structure formation and reducing intermolecular aggregation [2]. In antimicrobial lipopeptides like C10:0-A₂, N-methylation at lysine residues (e.g., C10:0-A₂(6-NMeLys)) decreased critical micelle concentration (CMC) values from 5.74 mM to 3.63 mM, indicating enhanced self-assembly propensity and membrane interaction efficiency [2]. This phenomenon arises because N-methylation reduces the desolvation penalty during lipid bilayer penetration, facilitating deeper insertion into bacterial membranes.
Crucially, N-methylation confers resistance to proteolytic degradation. Enzymes like chymotrypsin and pepsin recognize canonical L-amino acid backbones; the steric bulk of the N-methyl group obstructs enzyme-substrate alignment. In TA4 analogs, N-methylated phenylalanine (TA4(3,7-NMePhe)) retained >80% activity after serum exposure, unlike unmethylated counterparts [2]. Furthermore, N-methylation enhances membrane permeability by reducing hydrogen-bonding capacity—a critical factor for oral bioavailability. Studies on somatostatin analogs demonstrate that N-methylation increases intestinal absorption by 3–5 fold by passive diffusion mechanisms [6].
Biosynthetically, engineered Corynebacterium glutamicum strains expressing mutant DpkA reductases (P262A/M141L) enable sustainable N-methylphenylalanine production via reductive methylamination of phenylpyruvate, achieving titers of 0.73 g/L [6]. This underscores the compound’s scalability for industrial peptide manufacturing.
Table 2: Impact of N-Methylation on Key Physicochemical Parameters
| Peptide/Lipopeptide | Retention Time (min) | CMC (mM) | Proteolytic Stability |
|---|---|---|---|
| TA4 (Unmodified) | 17.2 | ND | Low |
| TA4(3,7-NMePhe) | 16.7 | ND | High |
| C10:0-A₂ (Unmodified) | 17.8 | 5.74 | Moderate |
| C10:0-A₂(6-NMeLys) | 16.1 | 3.63 | High |
The D-configuration of this amino acid building block—mirroring the structure of endogenous D-phenylalanine—confers two pivotal advantages: evasion of enzymatic degradation and modulation of secondary structure. Proteases inherently recognize L-amino acid stereochemistry; substituting L-Phe with D-Phe creates a "stereochemical shield" against cleavage. In cationic amphipathic peptides like TA4(dK) (sequence: dKdKLFdKdKLFdKdKLFdK-NH₂), D-lysine substitutions reduced degradation by trypsin-like proteases by >90% compared to all-L counterparts [2]. This extends peptide half-life in biological fluids, a necessity for systemic antimicrobial applications [2] [8].
Structurally, the D-configuration disrupts α-helix and β-sheet propensities, favoring alternative folds like β-turns or polyproline helices. HPLC analyses reveal that D-amino acid substitutions reduce retention times (e.g., TA4(dK): 15.4 min vs. TA4: 17.2 min), indicating altered hydrophobic interactions due to conformational shifts [2]. Such structural perturbations enhance selectivity for prokaryotic membranes over eukaryotic cells. In gramicidin S—a cyclic decapeptide containing two D-phenylalanine units—the D-configuration enables β-sheet formation critical for membrane pore disruption while minimizing hemolysis [8].
Notably, D-amino acids in blood-brain barrier (BBB)-shuttling peptides exploit transcytosis receptors with less stringency toward chirality than metabolic enzymes. Fmoc-N-Me-D-Phe(3-carbamoyl)-OH thus serves as a cornerstone for neurotherapeutic peptides, leveraging its dual resistance to serum peptidases and BBB transporters [8].
Table 3: Conformational and Biological Effects of D-Amino Acid Substitutions
| Parameter | Effect of D-Configuration | Example |
|---|---|---|
| Retention Time (HPLC) | Decreased (↑ hydrophilicity) | TA4(dK): 15.4 min [2] |
| Proteolytic Resistance | >90% reduction in cleavage | TA4(dK) in serum [2] |
| Membrane Selectivity | Enhanced prokaryotic targeting | C10:0-A₂(dK) (MIC 1.4–2.8 μM) [2] |
| Secondary Structure | Disrupted α-helices; ↑ β-turns | Gramicidin S [8] |
The 3-carbamoyl (–CONH₂) moiety on phenylalanine’s aromatic ring introduces a polar, hydrogen-bonding group that profoundly influences solubility, target engagement, and synthetic flexibility. Unlike halogens or alkyl chains, the carbamoyl group enhances aqueous solubility by forming hydrogen bonds with solvent water molecules—critical for reducing aggregation in physiological environments [3] [9]. This modification transforms phenylalanine from a purely hydrophobic residue into an amphipathic one, enabling nuanced interactions with both lipid bilayers and hydrophilic receptor pockets.
In receptor-ligand paradigms, the carbamoyl group acts as a hydrogen bond donor/acceptor, facilitating specific contacts with backbone carbonyls or side-chain functionalities. For instance, in ACE-inhibitory benzodiazepinone peptidomimetics, carbamoyl-modified phenylalanine analogs formed hydrogen bonds with catalytic zinc ions and His/Ala residues, augmenting binding affinity [8]. Similarly, the carbamoyl group in β-amyloid "β-sheet breaker" peptides disrupted interstrand H-bonding, reducing fibril formation by 70% compared to unmodified Phe [8].
Synthetically, the carbamoyl group is often introduced via late-stage modification of protected precursors. For example, Fmoc-D-Phe(3-CN)-OH [10] undergoes controlled hydrolysis to yield the carbamoyl derivative, while tert-butoxycarbonyl (Boc)-protected variants (e.g., Fmoc-N-Me-D-Phe(3-COOtBu)-OH [3]) allow orthogonal deprotection strategies. These intermediates enable precise incorporation into complex peptides without side-chain scrambling.
Table 4: Comparative Properties of Phenylalanine Derivatives
| Derivative | LogP* | H-Bond Capacity | Key Applications |
|---|---|---|---|
| Fmoc-D-Phe-OH | 3.8 | Donor: 0; Acceptor: 2 | General peptide synthesis |
| Fmoc-D-Phe(3-CN)-OH [10] | 2.9 | Donor: 0; Acceptor: 1 | Click chemistry conjugates |
| Fmoc-N-Me-D-Phe(3-COOtBu)-OH [3] | 4.2 | Donor: 0; Acceptor: 3 | SPPS with acid-labile protection |
| Fmoc-N-Me-D-Phe(3-carbamoyl)-OH | 1.7 | Donor: 2; Acceptor: 3 | Antimicrobial/CNS peptides [9] |
*Calculated partition coefficients indicative of relative hydrophobicity.
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: